An In-Depth Technical Guide to 2-Acetyl-4-methylpyridine (CAS: 59576-26-0): Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-Acetyl-4-methylpyridine (CAS: 59576-26-0): Synthesis, Characterization, and Applications in Drug Discovery
This document provides a comprehensive technical overview of 2-Acetyl-4-methylpyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, validated synthesis and purification protocols, analytical characterization, and its strategic application in the synthesis of complex molecular architectures.
Core Physicochemical Properties and Specifications
2-Acetyl-4-methylpyridine, also known as 1-(4-methylpyridin-2-yl)ethanone, is a functionalized pyridine derivative.[1] Its structure incorporates a pyridine ring, a privileged scaffold in medicinal chemistry, decorated with a reactive acetyl group and a methyl group, making it a versatile intermediate for further chemical elaboration.[2][3][4] The compound typically presents as a low-melting solid, ranging in appearance from white to brown depending on purity.[1]
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 59576-26-0 | [1][5] |
| Molecular Formula | C₈H₉NO | [1] |
| Molecular Weight | 135.16 g/mol | [1] |
| Appearance | White to gray to brown powder or lump; colorless needles | [1] |
| Melting Point | 30-34 °C (lit.) | [1][6] |
| Boiling Point | 95-97 °C at 15 Torr | [1][6] |
| Density | ~1.036 g/cm³ (Predicted) | [1] |
| Flash Point | 95 °C (203 °F) - closed cup | [5] |
| Solubility | Soluble in Methanol | [1] |
| Storage Conditions | Room Temperature, Sealed in dry, Keep in dark place | [1][6] |
Synthesis and Purification: A Validated Protocol
The synthesis of 2-Acetyl-4-methylpyridine can be achieved through several routes, including the Grignard reaction with 2-nitrile-4-methylpyridine or acylation of 2-bromo-4-methylpyridine.[1][7][8] However, a reliable and scalable method involves the radical acetylation of 4-methylpyridine.[1]
Below is a detailed, step-by-step protocol adapted from established procedures, complete with expert insights into the rationale behind key steps.[1]
Experimental Protocol: Synthesis via Radical Acetylation
Objective: To synthesize 2-Acetyl-4-methylpyridine from 4-methylpyridine.
Materials:
-
4-Methylpyridine (215 mmol)
-
Trifluoroacetic acid (TFA, 215 mmol)
-
tert-Butyl hydroperoxide (70 wt% aqueous solution, 415 mmol)
-
Iron(II) sulfate heptahydrate (3.60 mmol)
-
Triacetaldehyde (paraldehyde, 1.07 mol)
-
Acetonitrile (MeCN, 120 mL)
-
Saturated aqueous Sodium Carbonate (Na₂CO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-methylpyridine (20g, 215 mmol), trifluoroacetic acid (24.5g, 215 mmol), iron(II) sulfate heptahydrate (1.0g, 3.60mmol), tert-butyl hydroperoxide (53.4 mL of a 70 wt% solution, 415 mmol), triacetaldehyde (142g, 1.07 mol), and acetonitrile (120 mL).[1]
-
Expert Insight: TFA serves as an acid to protonate the pyridine, increasing its reactivity. The iron(II) sulfate and tert-butyl hydroperoxide system generates tert-butoxyl radicals, which then abstract a hydrogen from triacetaldehyde to form the acetyl radical. This radical then attacks the activated pyridine ring.
-
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After cooling to room temperature, concentrate the reaction mixture by distillation (or using a rotary evaporator) to remove the bulk of the acetonitrile.[1]
-
Aqueous Workup (Neutralization & Extraction):
-
Carefully neutralize the cooled residue with a saturated aqueous Na₂CO₃ solution until the pH is > 8.[1]
-
Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction twice to ensure maximum recovery.[1]
-
Expert Insight: This extraction and washing sequence is critical for removing inorganic salts, unreacted TFA, and other water-soluble impurities, which is a foundational step in purification.[9]
-
-
Brine Wash & Drying: Combine the organic layers and wash with brine.[1] This step helps to remove residual water from the organic phase.[9] Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.[1]
-
Final Concentration: Concentrate the dried organic solution in vacuo to yield the crude product.[1]
-
Purification (Flash Chromatography): Purify the residue by flash column chromatography on silica gel, using a solvent system of Ethyl Acetate/n-hexane (e.g., 1:4 v/v) to yield the pure 2-Acetyl-4-methylpyridine as colorless needles.[1]
-
Self-Validation: The purity of the collected fractions should be confirmed by TLC before combining and concentrating. The final product's identity and purity must be confirmed by analytical methods as described in Section 3.
-
Caption: The role of 2-Acetyl-4-methylpyridine as a versatile building block.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling 2-Acetyl-4-methylpyridine. It is classified as an irritant. [1]
-
Hazard Classifications: Irritating to eyes (H319), skin (H315), and the respiratory system (H335). [1]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles (eyeshields), nitrile gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood. For handling solids, a dust mask (e.g., N95) is recommended. * Handling: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. [10]Wash hands thoroughly after handling. Keep away from sources of ignition such as open flames and hot surfaces. [10]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [1][10]The compound can be sensitive to air and moisture. [10]* Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. [10][11]
Conclusion
2-Acetyl-4-methylpyridine (CAS 59576-26-0) is more than a simple chemical intermediate; it is a strategically valuable building block for modern drug discovery and materials science. Its combination of a privileged pyridine core and a highly versatile acetyl group provides medicinal chemists with a reliable platform for generating novel molecules with diverse functionalities and potential biological activities. Understanding its synthesis, purification, and reactivity is essential for unlocking its full potential in research and development settings.
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Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. (2022). PMC - PubMed Central. [Link]
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Cu(ii), Ga(iii) and In(iii) complexes of 2-acetylpyridine N(4)-phenylthiosemicarbazone: synthesis, spectral characterization and biological activities. (n.d.). RSC Publishing. [Link]
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